3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of a chromenone derivative with 3-methyl-2-butenyl alcohol under specific conditions . The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one has several applications in scientific research:
Mechanism of Action
The mechanism of action for 3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways . It may act by modulating enzyme activity, binding to receptors, or altering gene expression . The exact pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- 7H-Furo 3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Similar in structure but differs in the position of the oxygen atom .
- 4-ME-3-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one : Another derivative with a methyl group at a different position .
Uniqueness
3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(3-methylbut-2-enoxy)benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-12(2)9-10-20-13-7-8-15-14-5-3-4-6-16(14)18(19)21-17(15)11-13/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOPAICMPANOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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